molecular formula C9H6ClNO B3058049 5-(2-chlorophenyl)isoxazole CAS No. 874773-63-4

5-(2-chlorophenyl)isoxazole

Cat. No.: B3058049
CAS No.: 874773-63-4
M. Wt: 179.6 g/mol
InChI Key: QJNAREFGDWJEBJ-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 2-chlorophenyl group at the 5-position Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction between nitrile oxides and alkynes. For instance, the reaction of 2-chlorobenzonitrile oxide with an alkyne under suitable conditions can yield the desired isoxazole derivative .

Another method involves the condensation of primary nitro compounds with aldehydes or activated ketones. This reaction typically proceeds through the formation of β-dinitro derivatives, which then undergo cyclization to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, oxazoles, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(2-chlorophenyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-chlorophenyl)isoxazole is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

874773-63-4

Molecular Formula

C9H6ClNO

Molecular Weight

179.6 g/mol

IUPAC Name

5-(2-chlorophenyl)-1,2-oxazole

InChI

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H

InChI Key

QJNAREFGDWJEBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=NO2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NO2)Cl

Origin of Product

United States

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